molecular formula C15H17Cl2NO3 B2693668 Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate CAS No. 294174-66-6

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Cat. No. B2693668
CAS RN: 294174-66-6
M. Wt: 330.21
InChI Key: NXNIZRQUQWIASC-UHFFFAOYSA-N
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Description

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a chemical compound with the CAS Number: 294174-66-6 . It has a molecular weight of 330.21 . The IUPAC name for this compound is ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Prodrugs Activation and Cytotoxic Agents

A study detailed the synthesis of novel prodrugs, including derivatives similar to Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate, designed to be activated to cytotoxic alkylating agents at a tumor site. These compounds exhibit significant cytotoxicity upon conversion to active drugs, highlighting their potential in targeted cancer therapy (Springer et al., 1990).

Synthesis and Biological Activities

Research on the synthesis of novel halomethylquinoline building blocks led to the creation of structurally novel benzofuran derivatives. These compounds, including Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate analogs, showed significant anti-tubercular and antibacterial activities, suggesting their use as promising candidates for further investigation in drug development (Li et al., 2019).

HIV Replication Inhibition

A series of new benzofuran derivatives were synthesized, showing the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. This research opens pathways for developing novel antiviral agents based on benzofuran derivatives (Mubarak et al., 2007).

Enzyme Inhibition for Chemotherapy

The synthesis of compounds like Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate derivatives has been explored for their potential as potent inhibitors of specific enzymes, such as uridine phosphorylase. This enzyme plays a role in chemotherapy resistance, and its inhibition could enhance the efficacy of chemotherapeutic agents (Lin & Liu, 1985).

Supramolecular Chemistry

Research into supramolecular liquid-crystalline networks demonstrates the potential of multifunctional hydrogen-bonding molecules, including derivatives of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate. These studies offer insights into the design of new materials with unique properties for advanced technological applications (Kihara et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNIZRQUQWIASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

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